N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple aromatic rings, a pyrazole moiety, and a thiazole ring, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole intermediates with the difluorophenyl acetamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the thiazole ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups and aromatic rings.
Medicine
In medicinal chemistry, N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s multiple aromatic rings and functional groups could facilitate binding to active sites or allosteric sites on proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-difluorophenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- **this compound analogs with variations in the aromatic substituents or the pyrazole/thiazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which may confer unique biological activity or material properties not found in closely related compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H24F2N4O3S |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C28H24F2N4O3S/c1-16-3-5-17(6-4-16)23-14-24(18-7-10-20(37-2)11-8-18)34(33-23)28-32-27(36)25(38-28)15-26(35)31-19-9-12-21(29)22(30)13-19/h3-13,24-25H,14-15H2,1-2H3,(H,31,35) |
InChI Key |
FWODGPONXMSNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=NC(=O)C(S4)CC(=O)NC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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